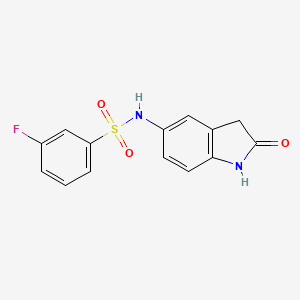
3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide” is a compound that has been mentioned in the context of antitumor agents . It is part of a series of novel acetohydrazides that have been designed and synthesized for the purpose of activating procaspase-3 . These compounds have shown notable cytotoxicity toward human cancer cell lines .
科学研究应用
3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide has been extensively studied in a variety of scientific research applications. One of the most significant applications of this compound is in the study of PLD signaling pathways. PLD is a critical enzyme that plays a role in a variety of cellular processes, including vesicle trafficking, cell proliferation, and cell migration. By inhibiting PLD activity with this compound, researchers can study the downstream effects of PLD signaling pathways and gain a better understanding of the role of PLD in cellular physiology.
In addition to its use in the study of PLD signaling pathways, this compound has also been studied in the context of cancer research. PLD has been shown to play a role in cancer cell proliferation and migration, and this compound has been shown to inhibit these processes in vitro and in vivo. This compound has also been studied in the context of infectious diseases, where PLD has been shown to play a role in the pathogenesis of certain bacterial and viral infections.
作用机制
3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide is a potent and selective inhibitor of PLD, an enzyme that catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA). PA is a critical signaling molecule that plays a role in a variety of cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting PLD activity with this compound, the generation of PA is blocked, leading to downstream effects on cellular physiology.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of PLD activity. By inhibiting PLD, this compound can affect a variety of cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. In cancer cells, this compound has been shown to inhibit cell proliferation and migration, while in infectious diseases, this compound has been shown to inhibit bacterial and viral replication.
实验室实验的优点和局限性
One of the primary advantages of using 3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide in lab experiments is its potency and selectivity for PLD. This compound has been shown to be a highly effective inhibitor of PLD activity, with minimal off-target effects. In addition, the synthesis of this compound is relatively straightforward and can be performed in a laboratory setting with standard equipment and reagents.
One of the limitations of using this compound in lab experiments is its specificity for PLD. While PLD is a critical enzyme in many cellular processes, it is not the only enzyme that generates PA. Other enzymes, such as diacylglycerol kinase (DGK), can also generate PA, and this compound does not inhibit these enzymes. Therefore, researchers must be careful when interpreting the results of experiments using this compound and consider the potential effects of other enzymes that generate PA.
未来方向
There are many potential future directions for the study of 3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide. One area of research is the development of more potent and selective PLD inhibitors. While this compound is a highly effective inhibitor of PLD, there is always room for improvement in terms of potency and selectivity. Another area of research is the study of the downstream effects of PLD inhibition. By understanding the downstream effects of PLD inhibition, researchers can gain a better understanding of the role of PLD in cellular physiology and identify potential therapeutic targets for diseases such as cancer and infectious diseases. Finally, the potential therapeutic applications of this compound in the treatment of cancer and infectious diseases warrant further investigation.
合成方法
3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide was first synthesized by Burke and colleagues in 2009. The synthesis of this compound involves the reaction of 3-fluoro-4-hydroxybenzenesulfonamide with 2-oxoindoline-5-carboxylic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure this compound. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting with standard equipment and reagents.
属性
IUPAC Name |
3-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3S/c15-10-2-1-3-12(8-10)21(19,20)17-11-4-5-13-9(6-11)7-14(18)16-13/h1-6,8,17H,7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYPMSXDGWJBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

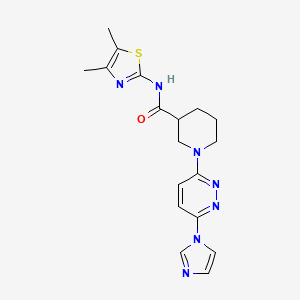
![(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2677186.png)
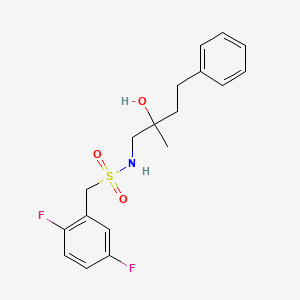
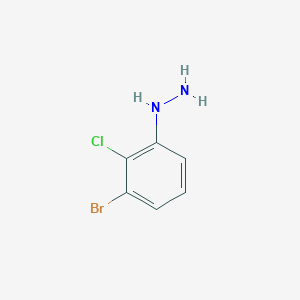
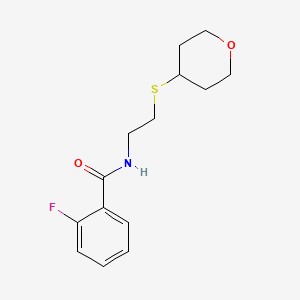
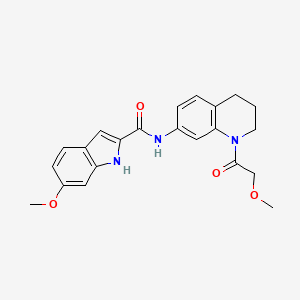

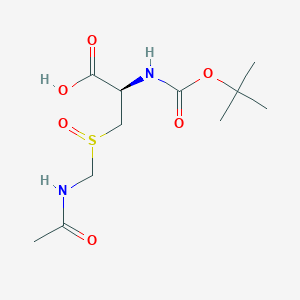
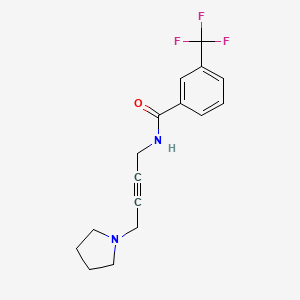
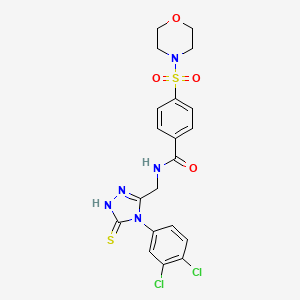
![3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2677203.png)
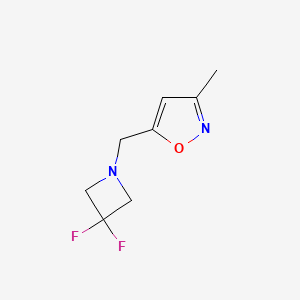
![3-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B2677205.png)
![7-chloro-N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2677206.png)